Bryostatin 3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

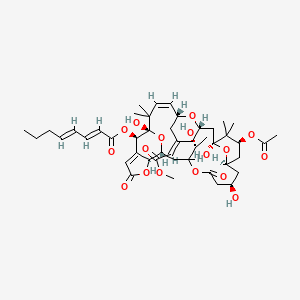

Bryostatin 3 is a member of the bryostatin family, a group of complex macrolide lactones isolated from the marine bryozoan Bugula neritina. These compounds are known for their potent biological activities, including antineoplastic, immunopotentiating, synaptogenesis-inducing, and latent HIV-modulating effects . This compound is particularly notable for its structural complexity, which includes a 26-membered lactone ring and multiple tetrahydropyran rings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of Bryostatin 3 has been a significant challenge due to its intricate structure. The most recent and efficient synthesis involves a highly convergent approach that reduces the total number of steps to 31, with the longest linear sequence being 22 steps . Key steps in the synthesis include:

Sharpless Asymmetric Dihydroxylation: Used to introduce diol functionalities.

Stork-Wittig Olefination: Employed for the formation of specific olefinic bonds.

Palladium-Catalyzed Coupling Reactions: Utilized for constructing key carbon-carbon bonds.

Yamaguchi Macrolactonization: Critical for forming the 26-membered lactone ring.

Industrial Production Methods: Due to the complexity and low natural abundance of this compound, industrial production relies heavily on synthetic methods. The recent advancements in synthetic routes have made it more feasible to produce this compound on a larger scale, although it remains a challenging and resource-intensive process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the tetrahydropyran rings.

Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are possible at various positions on the macrolide ring.

Common Reagents and Conditions:

Oxidizing Agents: Such as osmium tetroxide for dihydroxylation.

Reducing Agents: Like diisobutylaluminum hydride for selective reductions.

Catalysts: Palladium catalysts are frequently used for coupling reactions.

Major Products: The major products of these reactions typically involve modifications to the functional groups on the macrolide ring, which can alter the biological activity of this compound .

Applications De Recherche Scientifique

Bryostatin 3 has a wide range of scientific research applications:

Mécanisme D'action

Bryostatin 3 exerts its effects primarily through the modulation of protein kinase C (PKC) activity. It binds to the cysteine-rich domains of PKC, mimicking the natural activators diacylglycerol and phorbol esters. This binding leads to the activation of PKC, which in turn regulates various cellular processes, including cell growth, differentiation, and apoptosis .

Comparaison Avec Des Composés Similaires

Bryostatin 1: Known for its potent antineoplastic activity and is the most studied member of the bryostatin family.

Bryostatin 2: Shares similar biological activities but differs in its structural features.

Bryostatin 7, 8, 9, and 16: Each has unique structural elements that contribute to their specific biological activities.

Uniqueness of Bryostatin 3: this compound is unique due to its additional butenolide unit directly fused to the macrocycle, which is crucial for its binding to PKC. This structural feature distinguishes it from other bryostatins and contributes to its specific biological activities .

Activité Biologique

Bryostatin 3 is a marine-derived compound belonging to the bryostatin class of cyclic macrolides, isolated from the bryozoan Bugula neritina. It is structurally distinct from its more studied counterpart, Bryostatin 1, and has garnered interest due to its potential biological activities, particularly as a modulator of Protein Kinase C (PKC). This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound is a complex molecule characterized by a unique lactone ring system. Its chemical formula is represented as:

The compound has a potent affinity for PKC, with an inhibition constant (KI) of approximately 2.75 nM, indicating its strong biological activity in modulating this enzyme's function .

Structural Comparison with Bryostatin 1

| Feature | Bryostatin 1 | This compound |

|---|---|---|

| Molecular Weight | Higher due to additional groups | Lower due to structural differences |

| Lactone Ring | Not present | Present |

| PKC Activation | Potent | Potent |

| Cellular Effects | Antineoplastic | Antineoplastic |

This compound acts primarily as a PKC modulator . Unlike typical phorbol esters that promote tumor growth, this compound exhibits both agonistic and antagonistic properties towards PKC. It can displace phorbol dibutyrate from its receptor and prevent the inhibition of cell proliferation induced by phorbol esters like TPA (12-O-tetradecanoylphorbol-13-acetate) in GH4C1 pituitary cells .

Effects on Cell Proliferation

In vitro studies have demonstrated that this compound enhances cell-substratum adhesion and does not inhibit the adhesion increase caused by TPA, suggesting a unique role in cellular signaling pathways that could be leveraged for therapeutic purposes .

Comparative Studies

Research comparing this compound with other bryostatins has shown that while Bryostatin 1 is extensively studied for its anticancer properties, this compound's bioactivity remains less explored. However, preliminary findings suggest it may share similar pathways in cancer cell modulation .

Clinical Implications

- Cancer Therapeutics : Initial studies indicate that this compound may have potential as an anticancer agent due to its ability to modulate PKC activity, which is critical in cancer progression and treatment resistance.

- Neuroprotection : Some studies suggest that bryostatins may also play a role in neuroprotection, potentially aiding in conditions like Alzheimer's disease by influencing neuronal signaling pathways .

Synthesis and Development

The total synthesis of this compound has been reported as particularly challenging due to its complex structure. Recent advancements have achieved synthesis through fewer steps compared to earlier methods, indicating progress in making this compound more accessible for research .

Propriétés

Numéro CAS |

87370-86-3 |

|---|---|

Formule moléculaire |

C46H64O17 |

Poids moléculaire |

889.0 g/mol |

Nom IUPAC |

[(1S,3Z,5R,7Z,9S,11S,13S,15R,17R,23R,24S,29R)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate |

InChI |

InChI=1S/C46H64O17/c1-9-10-11-12-13-14-37(50)61-42-33-23-40(53)60-41(33)35-24-34(26(2)47)59-39(52)21-29(49)20-31-22-36(57-27(3)48)44(6,7)45(54,62-31)25-32-18-28(19-38(51)56-8)17-30(58-32)15-16-43(4,5)46(42,55)63-35/h11-16,19,23,26,29-32,34-36,41-42,47,49,54-55H,9-10,17-18,20-22,24-25H2,1-8H3/b12-11+,14-13+,16-15-,28-19+/t26-,29-,30+,31-,32+,34?,35-,36+,41+,42-,45+,46-/m1/s1 |

Clé InChI |

BSNHYLUEHJOXFN-OSZDPWTPSA-N |

SMILES |

CCCC=CC=CC(=O)OC1C2=CC(=O)OC2C3CC(OC(=O)CC(CC4CC(C(C(O4)(CC5CC(=CC(=O)OC)CC(O5)C=CC(C1(O3)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |

SMILES isomérique |

CCC/C=C/C=C/C(=O)O[C@@H]1C2=CC(=O)O[C@@H]2[C@H]3CC(OC(=O)C[C@@H](C[C@@H]4C[C@@H](C([C@@](O4)(C[C@@H]5C/C(=C/C(=O)OC)/C[C@@H](O5)/C=C\C([C@@]1(O3)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O |

SMILES canonique |

CCCC=CC=CC(=O)OC1C2=CC(=O)OC2C3CC(OC(=O)CC(CC4CC(C(C(O4)(CC5CC(=CC(=O)OC)CC(O5)C=CC(C1(O3)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |

Synonymes |

bryostatin 3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.